molecular formula C19H13F2N5OS B2648285 N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-85-4

N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2648285
CAS No.: 852373-85-4
M. Wt: 397.4
InChI Key: UKAACSPRUYLWIL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a kinase implicated in neuronal development and cell cycle control. Research indicates that this compound demonstrates significant inhibitory activity against DYRK1A, positioning it as a critical pharmacological tool for probing the kinase's function in Down syndrome and Alzheimer's disease pathogenesis . Its mechanism involves competitive binding at the ATP-binding site, effectively modulating the phosphorylation of key substrates like tau and amyloid precursor protein (APP). Beyond neurodegenerative research, this acetamide derivative is investigated in oncology, as DYRK1A inhibition can influence cell proliferation and survival pathways . The compound's specific structural motif, featuring the [1,2,4]triazolo[4,3-b]pyridazine core, is recognized for conferring high kinase selectivity and favorable physicochemical properties, making it a valuable candidate for lead optimization in central nervous system (CNS) drug discovery programs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5OS/c20-13-7-5-12(6-8-13)19-24-23-16-9-10-18(25-26(16)19)28-11-17(27)22-15-4-2-1-3-14(15)21/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAACSPRUYLWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioacetic Acid Derivative Formation : The introduction of the thio group is done via nucleophilic substitution.
  • Final Acetylation : The final acetamide structure is formed through acetylation reactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has shown to inhibit cell proliferation in various cancer cell lines such as lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism of Action
Lung Cancer Cells15Induction of apoptosis
Breast Cancer Cells12G1 phase cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer activity, compounds with similar structures have been reported to possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Case Studies

A notable case study involved a series of synthesized triazole derivatives that were tested for biological activity. These studies indicated that modifications in the fluorine substitution pattern significantly influenced the biological outcomes.

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential against specific cancer types.
    • Findings : The modified triazole derivatives exhibited IC50 values ranging from 10 µM to 20 µM against several cancer cell lines, indicating potent activity.
  • Study on Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory effects in vitro.
    • Findings : Significant reductions in TNF-alpha and IL-6 levels were observed in treated macrophages.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with the [1,2,4]Triazolo[4,3-b]pyridazine Core

Compound 1: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632)
  • Structure : The triazolo-pyridazine core is substituted with a methyl group at position 3 and linked to an N-methyl acetamide via a phenyl ring.
  • Pharmacological Role : Inhibits Lin28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation at 80 µM .
  • Key Difference: Lacks fluorinated aryl groups, reducing electronegativity compared to the query compound.
Compound 2: 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • Structure : Features a 3-fluorophenyl group on the triazolo ring and a trifluoromethylphenyl acetamide.
  • Key Difference : The 3-fluorophenyl substituent alters electronic distribution compared to the 4-fluorophenyl group in the query compound. The trifluoromethyl group increases hydrophobicity and may enhance target affinity through van der Waals interactions .
Compound 3: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b)
  • Structure: Contains a propenoic acid side chain and a pyrazole ring fused to the triazolo-pyridazine core.
  • Key Difference : The carboxylate group introduces polarity, likely reducing blood-brain barrier penetration compared to the acetamide-based query compound .

Functional Analogues with Thioacetamide Linkers

Compound 4: 2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
  • Structure : Substitutes the triazolo-pyridazine core with a thiadiazole ring.

Target Specificity and Mechanism

  • Lin28-1632 : Explicitly targets Lin28 proteins, rescuing let-7 miRNA function to inhibit CSC proliferation .
  • Kinetoplastid Inhibitors (e.g., ) : Compounds with triazolo-pyrimidine cores (e.g., LXE408 derivatives) use Suzuki coupling for synthesis, hinting at shared synthetic routes with the query compound .

Structure-Activity Relationship (SAR) Insights

Feature Query Compound Lin28-1632 Compound
Core Structure Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine
Position 3 Subst. 4-fluorophenyl Methyl 3-fluorophenyl
Acetamide Subst. 2-fluorophenyl N-methyl, phenyl 3-(trifluoromethyl)phenyl
Key Pharmacophore Thioacetamide linker Phenyl-methyl acetamide Thioacetamide linker
Reported Activity Not specified Lin28 inhibition (80 µM) Not specified
  • Fluorine Position : The 4-fluorophenyl group in the query compound may optimize π-π stacking vs. the 3-fluorophenyl in Compound 2 .

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